molecular formula C20H28N10O19P4 B12364062 pppApA

pppApA

Cat. No.: B12364062
M. Wt: 836.4 g/mol
InChI Key: QHDLNUXBTZGUIH-XPWFQUROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: pppApA is synthesized through the conjugation of two ATP molecules. The reaction involves the formation of a phosphodiester bond between the 5’-phosphate group of one ATP molecule and the 3’-hydroxyl group of another ATP molecule . This process is typically catalyzed by specific enzymes that facilitate the formation of the linear dinucleotide structure.

Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using purified enzymes that catalyze the formation of the compound. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: pppApA undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a substrate for enzymes that produce cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by specific nucleases that cleave the phosphodiester bonds. Enzymatic reactions involving this compound typically require the presence of metal ions such as magnesium or manganese to facilitate the catalytic activity .

Major Products Formed: The major products formed from the reactions involving this compound include cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates. These products play crucial roles in bacterial signaling and regulatory pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

QHDLNUXBTZGUIH-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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